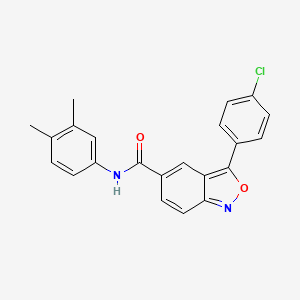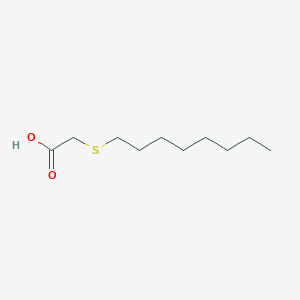![molecular formula C24H36N2O3S B11462478 N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11462478.png)
N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C24H36N2O3S. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydrofuran ring, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to form the tetrahydrofuran-2-ylmethyl intermediate.
Acylation with Thiophen-2-ylacetyl Chloride: The intermediate is then acylated with thiophen-2-ylacetyl chloride in the presence of a base such as triethylamine to form the thiophen-2-ylacetyl derivative.
Coupling with Cyclohexylamine: The final step involves coupling the thiophen-2-ylacetyl derivative with cyclohexylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-[(2-furylmethyl)(2-thienylacetyl)amino]cyclohexanecarboxamide: Similar structure but with a furylmethyl group instead of a tetrahydrofuran ring.
N-cyclohexyl-1-[(2-thienylacetyl)amino]cyclohexanecarboxamide: Lacks the tetrahydrofuran and furylmethyl groups, making it less complex.
Uniqueness
N-cyclohexyl-1-[(tetrahydrofuran-2-ylmethyl)(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to its combination of a cyclohexyl group, a tetrahydrofuran ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C24H36N2O3S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[oxolan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H36N2O3S/c27-22(17-21-12-8-16-30-21)26(18-20-11-7-15-29-20)24(13-5-2-6-14-24)23(28)25-19-9-3-1-4-10-19/h8,12,16,19-20H,1-7,9-11,13-15,17-18H2,(H,25,28) |
InChI Key |
HFEDOTNVOVTPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3CCCO3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B11462406.png)

![2-{4-phenyl-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11462413.png)
![7-(4-chlorophenyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11462421.png)
![Diethyl [1-(7-methoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11462429.png)
![Methyl 2-cyano-3-(4-[(1-methyl-1,2,3,4-tetrazole-5-sulfinyl)methyl]thiophen-2-yl)prop-2-enoate](/img/structure/B11462437.png)

![2-[5-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol](/img/structure/B11462445.png)
![9-(3,4,5-trimethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11462454.png)
![3,4,5-trimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11462459.png)

![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B11462464.png)
![2-hydroxy-1-(3-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11462470.png)
![N-(2,3-dihydroxypropyl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B11462473.png)
